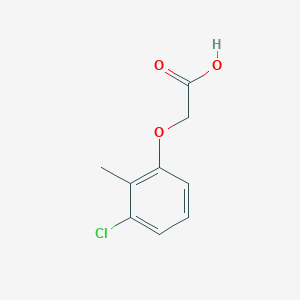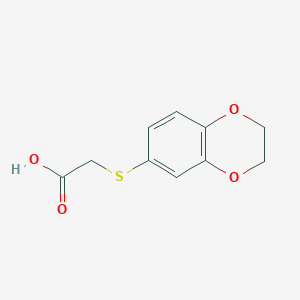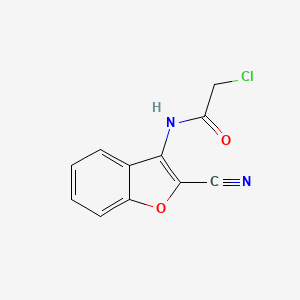
2-(3-chloro-2-methylphenoxy)acetic acid
説明
2-(3-chloro-2-methylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.0240218 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Monitoring and Analysis
Detection in Water Samples
MCPA can be sensitively and accurately detected in water samples. For instance, Nuhu et al. (2012) developed a method using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis for determining MCPA in water. This method is vital for resolving analytes and achieving sensitive determination, with an enrichment factor of 288-fold for catalyzed over non-catalyzed procedures (Nuhu et al., 2012).
Herbicide Residue Analysis
Omidi et al. (2014) discussed the use of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography as an efficient technique for the sensitive and selective trace determination of MCPA in complex matrices like biological and environmental samples (Omidi et al., 2014).
Degradation and Environmental Impact
Photocatalytic Decomposition
A study by Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2. The study proposed a possible reaction mechanism and achieved complete mineralization after about 15 hours of illumination (Topalov et al., 2001).
Adsorption and Degradation in Soils
Paszko et al. (2016) reviewed the adsorption and degradation of MCPA in soils, assessing its potential for groundwater contamination. The review found that MCPA is predominantly adsorbed as anions on organic matter and through water-bridging mechanisms, with bacterial degradation being the predominant dissipation mechanism in soils (Paszko et al., 2016).
Agricultural Applications
- Herbicide Resistance in Crops: Jugulam et al. (2014) explored the introgression of phenoxy herbicide resistance from Raphanus raphanistrum into Raphanus sativus, investigating the potential development of herbicide-tolerant radish cultivars (Jugulam et al., 2014).
Other Uses
- Pharmaceutical Research: Dewangan et al. (2015) synthesized and characterized 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from MCPA for potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).
作用機序
Target of Action
2-(3-Chloro-2-methylphenoxy)acetic acid, also known as MCPA, is a type of phenoxy herbicide . The primary targets of MCPA are broad-leaf plants . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .
Mode of Action
MCPA interacts with its targets by inducing rapid, uncontrolled growth . This process, often referred to as “growing to death,” is a result of MCPA’s mimicry of the auxin growth hormone . When MCPA is applied to monocotyledonous crops such as wheat or maize, it selectively kills broad-leaf weeds, leaving the crops relatively unaffected .
Biochemical Pathways
The biochemical pathway of MCPA involves the cleavage of the ether linkage, yielding MCP and acetate acid . This process is part of the compound’s degradation mechanism .
Pharmacokinetics
It is known that mcpa is a water-insoluble compound , which may affect its bioavailability and distribution within the environment.
Result of Action
The result of MCPA’s action is the death of broad-leaf weeds . By inducing rapid, uncontrolled growth, MCPA causes these plants to essentially grow themselves to death . This selective toxicity allows MCPA to effectively control weed populations without significantly affecting the growth of monocotyledonous crops .
Action Environment
The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is typically applied by ground equipment or by air , and its effectiveness can be affected by factors such as weather conditions, soil type, and the presence of other chemicals in the environment. Additionally, MCPA’s water-insolubility may influence its distribution and persistence in the environment.
生化学分析
Biochemical Properties
2-(3-chloro-2-methylphenoxy)acetic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth . This property allows it to selectively kill broad-leaf weeds, leaving crops relatively unaffected .
Cellular Effects
The cellular effects of this compound are primarily due to its role as an auxin mimic . It can induce abnormal growth in plants and reduce the uptake of nutrients . It also affects hormone levels, specifically abscisic acid (ABA) and gibberellin A3 (GA3) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with auxin receptors in plant cells . By mimicking the natural auxin IAA, it triggers a cascade of events leading to uncontrolled cell growth .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and effective even at low concentrations .
Metabolic Pathways
It is known that this compound is a part of the class of herbicides that share the part structure of phenoxyacetic acid .
Subcellular Localization
As an auxin mimic, it is likely to be found in regions of the cell where auxin receptors are located .
特性
IUPAC Name |
2-(3-chloro-2-methylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSHQWWBXCWJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615430 | |
| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-64-6, 94323-49-6 | |
| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6143165.png)
![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)
![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)
![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)
![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)
![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)


![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)


![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)
